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Compound of Interest

Compound Name: Jak1/tyk2-IN-1

Cat. No.: B15142297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several

key Janus kinase (JAK) 1 and Tyrosine kinase 2 (TYK2) inhibitors used in the treatment of

various autoimmune and inflammatory diseases. Understanding the absorption, distribution,

metabolism, and excretion (ADME) of these drugs is crucial for optimizing dosing regimens,

predicting drug-drug interactions, and ensuring patient safety and efficacy. This document

summarizes quantitative pharmacokinetic data, details the experimental protocols used for their

determination, and provides visual representations of the relevant signaling pathway and a

typical experimental workflow.

Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of selected JAK1 and/or

TYK2 inhibitors. These values are derived from various clinical and preclinical studies and

represent the mean or median values observed in adult subjects.
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Parameter
Deucravacitini
b (TYK2)

Tofacitinib
(Pan-JAK)

Upadacitinib
(JAK1)

Filgotinib
(JAK1)

Time to Peak

(Tmax) (hours)
2 - 3[1] 0.5 - 1[2] 2 - 4[3]

2 - 3 (Parent), 5

(Metabolite)

Bioavailability

(%)
~99[1][3] ~74[2]

Not explicitly

stated

Not explicitly

stated

Half-life (t½)

(hours)
10[1][4] ~3[2] 8 - 14[3]

~7 (Parent), ~19

(Metabolite)[5]

Metabolism

Primarily

CYP1A2, with

contributions

from CYP2B6,

CYP2D6, CES2,

and UGT1A9[4]

[5][6]

Primarily

CYP3A4, with a

minor

contribution from

CYP2C19[2]

Primarily

CYP3A4, with a

minor

contribution from

CYP2D6[3]

Carboxylesteras

e 2 (CES2) to an

active

metabolite[5]

Primary

Excretion Route

Feces and

Urine[4]

Urine (70%) and

Feces[2]

Feces (38%

unchanged) and

Urine (24%

unchanged)[3]

Renal (as active

metabolite)[5]

Protein Binding

(%)
82 - 90[2][4] ~40[2] ~52[3]

55 - 59 (Parent),

39 - 44

(Metabolite)[5]

Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a

critical signaling cascade for numerous cytokines and growth factors involved in immunity and

inflammation. JAK1 and TYK2 are key components of this pathway.
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Caption: The JAK1/TYK2-STAT signaling pathway.

Experimental Workflow for Pharmacokinetic
Profiling
The determination of a drug's pharmacokinetic profile involves a series of well-defined

experimental steps, from initial administration to data analysis.
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Caption: A typical experimental workflow for a pharmacokinetic study.
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Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of

pharmacokinetic parameters. Below are descriptions of common experimental protocols.

Determination of Drug Half-life (t½)
The elimination half-life of a drug is a critical parameter that determines the dosing interval. It is

the time required for the concentration of the drug in the body to be reduced by one-half.

Protocol:

Study Design: A single-dose, open-label study is typically conducted in a cohort of healthy

volunteers.

Drug Administration: A single oral or intravenous dose of the JAK inhibitor is administered to

the subjects.

Blood Sampling: Serial blood samples are collected at predefined time points over a period

that is typically 3-5 times the expected half-life of the drug.

Sample Processing: Blood samples are processed to separate plasma, which is then stored

frozen until analysis.

Bioanalysis: The concentration of the drug in the plasma samples is quantified using a

validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

Data Analysis: The plasma concentration-time data is plotted, and the terminal elimination

rate constant (λz) is determined from the slope of the log-linear terminal phase of the

concentration-time curve.

Calculation: The half-life is then calculated using the formula: t½ = 0.693 / λz[7][8][9].

Assessment of Drug Metabolism
Understanding the metabolic pathways of a drug is crucial for predicting potential drug-drug

interactions and identifying active or toxic metabolites.
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In Vitro Metabolism Protocol:

Incubation with Liver Microsomes: The JAK inhibitor is incubated with human liver

microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.

Cofactor Addition: The incubation mixture includes necessary cofactors for CYP enzyme

activity, such as NADPH.

Time-course Analysis: Samples are taken at different time points to monitor the

disappearance of the parent drug and the formation of metabolites.

Metabolite Identification: Metabolites are identified and quantified using high-resolution mass

spectrometry.

CYP Reaction Phenotyping: To identify the specific CYP enzymes responsible for

metabolism, the drug is incubated with a panel of recombinant human CYP enzymes or with

specific chemical inhibitors of different CYP isoforms[10].

In Vivo Metabolism Protocol:

Radiolabeled Drug Administration: A radiolabeled version of the JAK inhibitor is administered

to healthy volunteers.

Sample Collection: Urine, feces, and plasma samples are collected over a period sufficient to

ensure the recovery of most of the administered radioactivity.

Metabolite Profiling: The collected samples are analyzed to determine the proportion of the

parent drug and its various metabolites.

Structural Elucidation: The chemical structures of the major metabolites are determined

using techniques like mass spectrometry and nuclear magnetic resonance (NMR)

spectroscopy.

Bioanalytical Method Validation
To ensure the reliability of the pharmacokinetic data, the bioanalytical methods used to quantify

the drug in biological matrices must be rigorously validated.
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Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte

in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of scatter in a series of measurements.

Calibration Curve: A series of standards of known concentrations used to quantify the

analyte in the unknown samples.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be

reliably quantified with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and

processing conditions.

These validation experiments are conducted according to guidelines from regulatory agencies

such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency

(EMA)[11][12][13][14][15].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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